molecular formula C11H16ClN B1265408 N-benzyl-3-chloro-N-methylpropan-1-amine CAS No. 3161-52-2

N-benzyl-3-chloro-N-methylpropan-1-amine

Cat. No. B1265408
CAS RN: 3161-52-2
M. Wt: 197.7 g/mol
InChI Key: XOVAMNMHLZQZJL-UHFFFAOYSA-N
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Description

“N-benzyl-3-chloro-N-methylpropan-1-amine” is an organic compound that belongs to the class of secondary amines, which are characterized by the presence of a nitrogen atom connected to two alkyl or aryl groups and one hydrogen atom. The specific structure of this compound, including a benzyl group, a chloro substituent, and a methyl group attached to the nitrogen, suggests its potential utility in various chemical syntheses and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions, where an appropriate amine is reacted with a chloroalkane or alkenyl halide. For example, the synthesis of N-benzyl derivatives can be achieved through the uncatalyzed amine exchange reaction with benzylamine, yielding products in varying yields depending on the substrates and conditions used (Nnamonu, Agwada, & Nwadinigwe, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to “N-benzyl-3-chloro-N-methylpropan-1-amine” can be analyzed using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These analyses provide detailed information about the molecular geometry, bond lengths, and angles, as well as the conformational preferences of the molecule. For instance, Schiff bases have been studied for their tautomeric equilibrium and intramolecular hydrogen bonding, which are critical for understanding the behavior of nitrogen-containing compounds (Nazır et al., 2000).

Chemical Reactions and Properties

“N-benzyl-3-chloro-N-methylpropan-1-amine” and related compounds can undergo various chemical reactions, such as alkylation, acylation, and nucleophilic addition, depending on their functional groups. These reactions are fundamental for modifying the compound's structure and introducing new functional groups, thereby altering its chemical properties and potential applications. For example, the synthesis and reactivity of benzyl-(chloropyrimidin-yl)amine compounds provide insights into their conformational differences and hydrogen-bonding interactions (Odell et al., 2007).

Scientific Research Applications

Synthesis and Medicinal Applications

N-benzyl-3-chloro-N-methylpropan-1-amine is utilized in the synthesis of various pharmaceutical compounds. For instance, it's involved in the preparation of novel azetidine-2-one derivatives of 1H-benzimidazole, which exhibit antimicrobial and cytotoxic activities. This process involves the synthesis of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, followed by the introduction of the four-membered b-lactam ring, leading to compounds with significant antibacterial and cytotoxic properties (Noolvi et al., 2014).

Catalytic Reductive Aminations

The compound is also relevant in catalytic reductive aminations using molecular hydrogen, crucial for the cost-effective and sustainable production of different kinds of amines, including N-methylamines. These reactions are essential in synthesizing pharmaceuticals, agrochemicals, and biomolecules. They provide a means to produce valuable fine and bulk chemicals, serving as key precursors and intermediates for advanced chemicals and life science molecules (Murugesan et al., 2020).

properties

IUPAC Name

N-benzyl-3-chloro-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-13(9-5-8-12)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVAMNMHLZQZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCl)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-chloro-N-methylpropan-1-amine

CAS RN

3161-52-2
Record name N-(3-Chloropropyl)-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3161-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-(3-chloropropyl)-N-methyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

260 ml of 1-bromo-3-chloropropane were dissolved in 400 ml of acetone. 230 g of potassium carbonate were added to the solution. A solution of 115 ml of N-methyl-N-benzylamine in 115 ml of acetone was added dropwise to the reaction mixture with stirring at a bath temperature of 40° C., the addition being distributed over a period of 30 minutes. The reaction mixture was subsequently stirred at a temperature of 40° C. for 4 hours. The precipitated salts were then filtered out. The filtrate was concentrated under reduced pressure at a temperature of 40° C. The residue was acidified to a pH of 1 using 16% strength aqueous hydrochloric acid solution and was washed 3 times with tert-butyl methyl ether in order to remove unreacted 1-bromo-3-chloropropane. The aqueous phase was subsequently brought to a pH of 8 by addition of 16% strength sodium hydroxide solution and was extracted repeatedly with ethyl acetate. The combined ethyl acetate phases were dried with magnesium sulfate and concentrated. 71 g of 3-(N-benzyl-N-methyl-amino)-propyl chloride were obtained.
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Three
Quantity
115 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Donnier-Maréchal, P Carato, D Le Broc… - European Journal of …, 2015 - Elsevier
… Heterocycles a–l were all introduced on N-benzyl-3-chloro-N-methylpropan-1-amine 4. For derivatives 7, only heterocycles a, c, e, g, i and k were used. The structures of all final …
Number of citations: 5 www.sciencedirect.com
M Donnier-Maréchal, PE Larchanché, D Le Broc… - European Journal of …, 2015 - Elsevier
Sigma 1 receptors are associated with neurodegenerative and psychiatric disorders. These receptors, via their chaperoning functions that counteract endoplasmic reticulum stress and …
Number of citations: 18 www.sciencedirect.com

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